1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Chemical Biology Drug Discovery Chemical Probes

Researchers pursuing novel spirocyclic chemotypes for fragment-based discovery often encounter limited scaffold diversity and uncharacterized structure-activity relationships. 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448074-86-9) fills this gap as a distinct coumarin-spirochromanone hybrid. • Coumarin-3-carbonyl moiety serves as an intrinsic UV-active handle for reaction monitoring and potential fluorescent probe development. • Spirocyclic architecture enforces conformational rigidity that can enhance target-binding selectivity compared to flexible analogs. • Fragment-like molecular weight (375.38 Da) makes it suitable for diversity-oriented screening libraries. Supplied as a research-grade building block with reliable global fulfillment.

Molecular Formula C22H17NO5
Molecular Weight 375.38
CAS No. 1448074-86-9
Cat. No. B2490349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1448074-86-9
Molecular FormulaC22H17NO5
Molecular Weight375.38
Structural Identifiers
SMILESC1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2
InChIKeyUUVLEDVCOSHECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448074-86-9): Sourcing a Specialized Spirocyclic Building Block


1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448074-86-9, molecular formula C22H17NO5, molecular weight 375.38 g/mol) is a synthetic spirocyclic compound that combines a chroman-4-one scaffold with a pyrrolidine ring via a spiro junction, further functionalized with a coumarin-3-carbonyl moiety . It belongs to a broader class of spirochromanone derivatives, which are investigated in medicinal chemistry for their potential as enzyme inhibitors and anticancer agents [1]. However, as of the current evidence cutoff, no peer-reviewed primary research articles, patents, or authoritative bioactivity databases (e.g., ChEMBL, PubChem) report specific biological or physicochemical data for this exact compound.

Why Generic Substitution Fails for 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one


Within the spiro[chroman-2,3'-pyrrolidin]-4-one chemotype, even minor structural variations at the N-acyl position drastically alter molecular conformation, electronic distribution, and hydrogen-bonding capacity, which in turn dictate target binding and selectivity [1]. The specific 2-oxo-2H-chromene-3-carbonyl substituent in this compound introduces a coumarin pharmacophore known for its own biological activities and photophysical properties, creating a distinct hybrid scaffold. Given the absence of publicly available head-to-head comparative data, substituting this compound with another N-acyl spirochromanone analog cannot be assumed to preserve the same biochemical or pharmacological profile.

Quantitative Evidence Guide for 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one: Comparison with Closest Analogs


Absence of Public Bioactivity Data for the Target Compound

A systematic search of PubMed, ChEMBL, PubChem, and the patent literature (as of April 2026) yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50) for 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one [1]. In contrast, closely related spirochromanone derivatives with different N-acyl substituents have reported anticancer and enzyme inhibitory activities. For example, spirochromane Schiff's base derivative 5g inhibited EGFR with an IC50 of 0.077 μM and HER2 with an IC50 of 0.085 μM [2]. The absence of data for the target compound precludes any direct quantitative comparison.

Chemical Biology Drug Discovery Chemical Probes

Structural Uniqueness vs. Commercially Available Analogs

The target compound bears a 2-oxo-2H-chromene-3-carbonyl (coumarin-3-carbonyl) moiety at the pyrrolidine nitrogen, a feature absent in all other spiro[chroman-2,3'-pyrrolidin]-4-one analogs listed in major screening libraries . Common alternatives include furan-2-carbonyl (CAS 1448057-91-7), pyrazine-2-carbonyl (CAS 1448059-74-0), and nicotinoyl (CAS 1448075-00-0) derivatives. The coumarin substituent introduces additional π-stacking capability, fluorescence properties, and potential for photocrosslinking, differentiating it from these analogs. However, no quantitative comparative data (e.g., binding affinity, solubility, or logP measurements) have been published.

Medicinal Chemistry Chemical Libraries Fragment-Based Drug Discovery

Potential Application Scenarios for 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Based on Structural Inference


Chemical Probe Development Requiring Coumarin Photophysics

The coumarin-3-carbonyl group is a well-known fluorophore . This compound may serve as a starting point for designing fluorescent probes or photocrosslinking ligands, where the spirocyclic core provides conformational rigidity. However, its actual fluorescence quantum yield, photostability, and bioconjugation compatibility have not been reported.

Fragment-Based Lead Discovery Libraries

The compound's three-dimensional spirocyclic architecture and molecular weight (375.38 Da) place it within fragment-like chemical space. It could be included in diversity-oriented screening libraries targeting novel binding sites, though its solubility and stability under assay conditions remain uncharacterized.

Synthetic Methodology Development

The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold is synthetically challenging. This compound can be used as a benchmark substrate for developing new spirocyclization or N-acylation methodologies, where the coumarin moiety may serve as a UV-active handle for reaction monitoring .

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